3-(Aminomethyl)cyclobutanol hydrochloride

Description

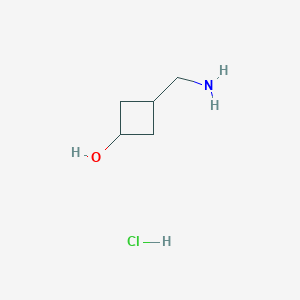

3-(Aminomethyl)cyclobutanol hydrochloride (CAS: 1404365-04-3) is a bicyclic organic compound featuring a cyclobutane ring substituted with a hydroxyl group and an aminomethyl group at the 3-position, paired with a hydrochloride salt. Its molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol . The compound exists in both cis- and trans-isomeric forms, with the trans-isomer being more commonly referenced in supplier catalogs .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNRVZGKQUALNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427386-91-1, 1404365-04-3 | |

| Record name | 3-(Aminomethyl)cyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)cyclobutanol hydrochloride typically involves the reaction of cyclobutanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include:

Temperature: Room temperature to moderate heating

Solvent: Aqueous or organic solvents

Catalysts: Acidic catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process involves:

cGMP synthesis workshops: Ensuring compliance with good manufacturing practices

Cleanroom environments: Class 100 to Class 100,000 cleanrooms to maintain product quality

Specialized equipment: High-performance liquid chromatography (HPLC) and other analytical techniques for quality control.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)cyclobutanol hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes

Reduction: Formation of amines or alcohols

Substitution: Nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Solvents: Methanol, ethanol, dichloromethane

Major Products

Oxidation: Cyclobutanone derivatives

Reduction: Amino alcohols

Substitution: Various substituted cyclobutanol derivatives.

Scientific Research Applications

Chemistry

3-(Aminomethyl)cyclobutanol hydrochloride serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution: The amino group can undergo acylation or alkylation.

- Condensation Reactions: The hydroxyl group can engage in dehydration reactions to form ethers or esters.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of the amino group with other functional groups | Alkylated derivatives |

| Oxidation | Conversion to ketones or aldehydes | Corresponding carbonyl compounds |

| Reduction | Formation of amine or alcohol derivatives | Secondary amines or alcohols |

Biology

The compound is being investigated for its potential biological activities, particularly in enzyme inhibition and as a ligand in biochemical assays. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Case Study: Enzyme Inhibition

Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways, thus presenting potential for drug development aimed at metabolic disorders .

Medicine

The therapeutic potential of this compound is being explored in treating neurological disorders and as a precursor in drug development. Its ability to modulate biological pathways positions it as a promising candidate in pharmacology.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential for treating conditions like depression or anxiety |

| Drug Development | Intermediate in synthesizing novel therapeutic agents |

Industry

In industrial applications, the compound is utilized as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties facilitate the development of new materials and formulations.

Table 3: Industrial Applications

| Industry | Application |

|---|---|

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) |

| Agrochemicals | Development of herbicides and pesticides |

| Specialty Chemicals | Production of surfactants and polymer additives |

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclobutanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to enzymes: Modulate enzyme activity by acting as an inhibitor or activator

Affect neurotransmitter systems: Influence neurotransmitter release and uptake, potentially impacting neurological functions

Interact with cellular receptors: Modulate receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural and physicochemical differences between 3-(Aminomethyl)cyclobutanol hydrochloride and its analogs:

Key Observations:

Functional Group Variations: The primary compound distinguishes itself via the aminomethyl (-CH₂NH₂) group, whereas analogs like cis-3-aminocyclobutanol hydrochloride feature a simpler amino (-NH₂) group . This difference impacts hydrogen-bonding capacity and solubility. The 3-Amino-3-methylcyclobutanone hydrochloride replaces the hydroxyl group with a ketone, reducing polarity but increasing electrophilicity .

Isomerism: Both cis and trans isomers are documented for this compound, with the trans isomer often prioritized in commercial catalogs . In contrast, cis-3-amino-1-methylcyclobutan-1-ol hydrochloride demonstrates how methyl substitution at C1 alters steric effects compared to the parent compound .

Ring Substitution Patterns: The trans-3-Hydroxy-3-methylcyclobutane-1-methamine hydrochloride (C₆H₁₄ClNO) incorporates a methyl group at C3 and a hydroxymethylamine group at C1, introducing greater steric bulk and conformational flexibility .

Physicochemical Properties

- Solubility: The hydroxyl and aminomethyl groups in this compound enhance water solubility compared to analogs like 3-Amino-3-methylcyclobutanone hydrochloride, which lacks a hydroxyl group .

- However, the cis-isomers of related compounds (e.g., cis-3-aminocyclobutanol hydrochloride) may exhibit lower thermal stability due to steric strain .

- Purity : Supplier data indicate purities of 95–97% for the primary compound, while purity data for analogs are less consistently reported .

Biological Activity

3-(Aminomethyl)cyclobutanol hydrochloride is a compound with significant potential in pharmaceutical applications due to its unique structural features, which include an amino group and a hydroxymethyl group attached to a cyclobutane ring. This article explores the biological activity of this compound, focusing on its reactivity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Structure : The compound exists as a hydrochloride salt, enhancing its solubility in water. Its structure allows for various chemical reactions, primarily nucleophilic substitutions and condensation reactions.

The biological activity of this compound can be attributed to its ability to participate in several chemical reactions:

- Nucleophilic Substitutions : The amino group can engage in acylation or alkylation reactions.

- Condensation Reactions : The hydroxyl group can form ethers or esters through dehydration reactions.

- Acidic Conditions : The hydrochloride form may undergo hydrolysis or protonation, affecting its reactivity and biological interactions.

Biological Applications

Research indicates that this compound may have several therapeutic applications:

Anticancer Potential

The compound's structural resemblance to known anticancer agents raises the possibility of similar effects. Research on cyclobutane derivatives has indicated their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation .

Case Studies and Research Findings

- Synthesis and Biological Evaluation :

-

Mechanistic Insights :

- Research into the mechanism of action for related compounds revealed that they could bind to specific molecular targets, modulating enzyme activity and signaling pathways. This suggests that this compound may exhibit similar interactions leading to biological effects such as apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₅H₁₂ClNO | Potential antimicrobial and anticancer properties |

| Cyclobutylamine | C₄H₉N | Lacks hydroxymethyl group; simpler structure |

| 3-Aminocyclobutan-1-ol | C₄H₉NO | Similar structure but without the methyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.